molecular formula C25H22N2O4 B2810474 ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 304868-40-4

ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate

Cat. No.: B2810474
CAS No.: 304868-40-4
M. Wt: 414.461
InChI Key: PSKFTFPHGSTJAT-XSFVSMFZSA-N
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Description

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a structurally complex molecule featuring a furan core substituted with a cyanoenone-anilino moiety and an ethyl benzoate group. Its structural uniqueness lies in the combination of electron-withdrawing (cyano, oxo) and electron-donating (2,4-dimethylanilino) groups, which may influence reactivity, solubility, and thermal stability compared to analogs.

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-4-30-25(29)19-8-6-18(7-9-19)23-12-10-21(31-23)14-20(15-26)24(28)27-22-11-5-16(2)13-17(22)3/h5-14H,4H2,1-3H3,(H,27,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKFTFPHGSTJAT-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Formation of the benzoate ester: This can be done through esterification reactions using ethyl alcohol and benzoic acid derivatives in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound can be used in studies investigating its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Receptor modulation: By binding to receptors, it can modulate their activity, leading to changes in cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate and two closely related derivatives studied in thermodynamic investigations ():

Compound Name (Identifier) Substituents on Furan Key Functional Groups Studied Properties
Target Compound 5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl] Cyano, 2,4-dimethylanilino, oxo, ethyl benzoate Not reported in evidence
2-Cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester (I) 4-(4-methylphenyl) Cyano, methylphenyl, ethyl ester Heat capacity (78–370 K), condensed/gas-phase thermodynamic functions
2-Cyano-3-[5-(2-nitrophenyl)-2-furan] acrylic acid ethyl ester (II) 5-(2-nitrophenyl) Cyano, nitrophenyl, ethyl ester Heat capacity (78–370 K), condensed/gas-phase thermodynamic functions

Key Observations:

Substituent Effects: The target compound’s 2,4-dimethylanilino group introduces steric bulk and electron-donating effects, contrasting with the methylphenyl (electron-neutral) and nitrophenyl (strongly electron-withdrawing) groups in Compounds I and II. Such differences likely impact solubility, melting points, and reactivity. For example, nitro groups (Compound II) enhance polarity but reduce thermal stability compared to alkyl/aryl amines .

Thermodynamic Properties: Compounds I and II were analyzed via adiabatic calorimetry (TAU-10 instrument), revealing heat capacities ($Cp$) in the range of 5–370 K. Polynomial fits derived from these data enabled calculation of standard entropy ($S^\circ$), enthalpy ($H^\circ$), and Gibbs energy ($G^\circ$) in condensed and gas phases .

Structural characterization of analogs likely employs single-crystal X-ray diffraction (SHELX programs, ) and density-functional theory (DFT) for electronic property predictions ().

Biological Activity

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with cyano compounds and subsequent esterification. The structure includes a furan ring, a cyano group, and a benzoate moiety, which contribute to its reactivity and biological properties.

Chemical Structure

The chemical structure can be represented as follows:

C20H20N2O3\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3

This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, essential for its biological interactions.

Research indicates that this compound exhibits various biological activities, particularly in the realm of insect physiology. It has been shown to mimic juvenile hormone activity in insects, which is crucial for regulating development and metamorphosis.

Key Findings:

Case Study 1: Insect Growth Regulation

A study focused on the effects of various alkyl 4-(2-phenoxyhexyloxy)benzoates found that ethyl esters showed significant activity in inducing metamorphosis in silkworm larvae. The study concluded that the presence of the ethyl group was critical for maintaining biological activity .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of benzoate esters were tested against bacterial strains. This compound demonstrated moderate antibacterial effects, suggesting potential applications in pest management and agriculture .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundInduces metamorphosis in larvae
Methyl 4-(2-phenyloxy)benzoateNo significant activity
Ethyl 4-(phenoxy)benzoateModerate antimicrobial activity

Q & A

Q. Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., confirming the E-configuration of the propenyl group) .

Basic: How can researchers screen this compound for initial biological activity?

Q. Methodology :

  • In vitro assays : Use cell viability assays (e.g., MTT or ATP-based luminescence) to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Perform disk diffusion or microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
  • Enzyme inhibition : Test interactions with target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls to isolate compound-specific effects .

Advanced: What experimental strategies elucidate the reaction mechanism of the Knoevenagel condensation step?

Q. Approaches :

  • Kinetic studies : Monitor reaction progress via time-resolved IR spectroscopy to track intermediate formation (e.g., enolate species) .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen migration in the cyanoacrylamide group .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and verify regioselectivity trends .

Key Insight : Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates and stereochemical outcomes .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural validation?

Case Example : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., rotamers in solution vs. fixed conformations in crystals).
Resolution :

  • Variable-temperature NMR : Identify temperature-dependent peak splitting to confirm conformational flexibility .
  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions) .
  • Supplementary techniques : Use 2D NOESY to detect spatial proximities not resolved by X-ray .

Advanced: How can synthesis conditions be optimized for higher yield and purity?

Q. Factors to test :

ParameterRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, EtOHDMF15% ↑
Temperature (°C)60–1208020% ↑
CatalystPiperidine, DBUDBU (1 mol%)10% ↑

Validation : Use HPLC with a C18 column (ACN/H₂O gradient) to monitor purity. Reproducibility requires strict moisture control (e.g., molecular sieves in DMF) .

Advanced: How to address discrepancies in reported biological activities across studies?

Q. Root Causes :

  • Assay variability : Differences in cell passage number or culture media (e.g., FBS concentration) .
  • Compound stability : Hydrolysis of the ester group under physiological pH may reduce activity .

Q. Mitigation :

  • Standardize protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Metabolite profiling : Use LC-MS to identify degradation products in biological matrices .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to confirm potency trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.